molecular formula C6H10N2O2 B595010 (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol CAS No. 1211131-67-7

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol

Cat. No. B595010
M. Wt: 142.158
InChI Key: RXTQZBAFYARQJE-UHFFFAOYSA-N
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Description

“(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol” is a compound with the CAS Number: 1211131-67-7. It has a molecular weight of 142.16 and its IUPAC name is the same as the common name . It is a small molecule that is composed of a five-membered ring structure and is classified as an isopropyl oxadiazole.


Molecular Structure Analysis

The InChI code for “(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol” is 1S/C6H10N2O2/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

  • Photorearrangement in Heterocyclic Compounds

    • Field : Chemistry
    • Application : The study of the photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol, has shown that irradiation can lead to ring photoisomerization and the formation of open chain compounds.
    • Methods : This involves the irradiation of 1,2,4-oxadiazole derivatives.
    • Results : The results of this study provide valuable insights into the photorearrangement processes in heterocyclic compounds.
  • Synthesis of Novel Heterocyclic Systems

    • Field : Organic Chemistry
    • Application : Research into the synthesis of novel heterocyclic systems, such as 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones, has been facilitated using compounds structurally similar to (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol.
    • Methods : This involves the use of compounds structurally similar to (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol in the synthesis of novel heterocyclic systems.
    • Results : This contributes to the development of new compounds with potential applications in various fields.
  • Protein Interaction Prediction with AlphaFold

    • Field : Bioinformatics
    • Application : AlphaFold, an AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all of life’s molecules, including proteins, DNA, RNA, ligands and more . Compounds like (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol could potentially be used as inputs for this model to predict their interactions with other molecules .
    • Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : The use of AlphaFold has led to discoveries in areas including malaria vaccines, cancer treatments and enzyme design .
  • UV-Vis Spectroscopy in Pharmaceutical Workflows

    • Field : Pharmaceutical Chemistry
    • Application : UV-Vis spectroscopy is used to analyze, characterize, and quantify pharmaceutical and biological samples such as active pharmaceutical ingredients, DNA/RNA, and proteins . Compounds like (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol could potentially be analyzed using this method .
    • Methods : The use of UV-Vis spectroscopy involves the measurement of the absorbance or reflectance of a sample at different wavelengths of light .
    • Results : This method can provide valuable information about the sample, including its concentration, purity, and chemical structure .
  • Chemical Synthesis and Purity Enhancement

    • Field : Chemical Engineering
    • Application : The synthesis and purification of compounds like 5-Isopropyl-1,3,4-oxadiazol-2 (3H)-one, a closely related compound, demonstrate the potential for high-purity production of such compounds.
    • Methods : This process is noted for its simplicity and economic viability, suggesting its suitability for industrial production.
    • Results : This could lead to the development of new methods for the production of high-purity compounds.
  • Development of Liquid-Crystalline Materials

    • Field : Material Science
    • Application : The study of the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials has revealed potential applications in the field of organic light-emitting diodes (OLEDs).
    • Methods : This research provides valuable insights into the use of such compounds in advanced technological applications.
    • Results : This could lead to the development of new materials for use in OLEDs.

properties

IUPAC Name

(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTQZBAFYARQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672413
Record name [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol

CAS RN

1211131-67-7
Record name [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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